Denipride

Description

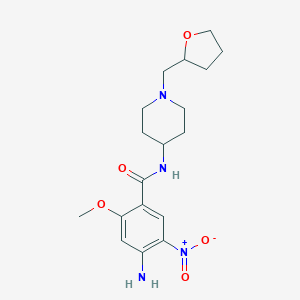

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJEMRFIZSWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869470 | |

| Record name | Denipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106972-33-2 | |

| Record name | Denipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106972332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IBT2ZQS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Denipride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific synthesis, detailed experimental protocols, and mechanism of action of Denipride is limited. This guide summarizes the available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles and related literature.

Introduction

This compound is a chemical entity with potential applications as an antiemetic and an agent affecting the nervous system. Its structure, a substituted benzamide derivative, is of interest to medicinal chemists and pharmacologists. This document provides a summary of its known chemical properties and a hypothetical synthetic route.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₄O₅ | [1][2][3] |

| Molecular Weight | 378.42 g/mol | [1][2][3] |

| IUPAC Name | 4-amino-2-methoxy-5-nitro-N-[1-[[(2R)-oxolan-2-yl]methyl]piperidin-4-yl]benzamide | [1] |

| Stereochemistry | Racemic and (R)-enantiomer forms exist | [1][2][3] |

| CAS Number | 106972-33-2 | |

| Canonical SMILES | COc1cc(c(cc1C(=O)NC2CCN(CC2)CC3CCCO3)--INVALID-LINK--[O-])N | [2] |

| InChI Key | WUIJEMRFIZSWPL-UHFFFAOYSA-N | [2] |

Proposed Synthesis of this compound (Hypothetical Pathway)

A definitive, published synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic synthesis reactions for similar benzamide compounds. The proposed pathway involves two main stages: the synthesis of the substituted benzoic acid and the synthesis of the piperidine moiety, followed by their coupling.

3.1. Proposed Synthetic Workflow

The overall workflow for the proposed synthesis of this compound is outlined below. This would involve the synthesis of two key intermediates followed by a final amide coupling reaction.

3.2. Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A)

-

Nitration: To a solution of 4-amino-2-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the selective nitration at the 5-position.

-

Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-amino-2-methoxy-5-nitrobenzoic acid.

Step 2: Synthesis of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B)

-

Reductive Amination: Piperidin-4-amine and tetrahydrofuran-2-carbaldehyde are dissolved in a suitable solvent such as dichloromethane. A reducing agent, for instance, sodium triacetoxyborohydride, is added portion-wise. The reaction proceeds at room temperature.

-

Work-up: Upon completion, the reaction is quenched with an aqueous basic solution. The organic layer is separated, washed, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography to obtain the desired 1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine.

Step 3: Amide Coupling to form this compound

-

Activation of Carboxylic Acid: 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A) is dissolved in an aprotic solvent like dimethylformamide (DMF). A coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.

-

Coupling Reaction: 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B) is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified using column chromatography or recrystallization.

Biological Activity and Potential Mechanism of Action

Information regarding the specific mechanism of action of this compound is not available in the public domain. However, its classification provides some insight into its potential biological role. This compound is categorized as an Antiemetic Agent and an Agent Affecting the Nervous System .

Antiemetic agents typically exert their effects by interacting with neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center of the brain. Common targets include dopamine D₂, serotonin 5-HT₃, and neurokinin NK₁ receptors. Given its structural similarity to other benzamide antiemetics (e.g., metoclopramide, which is a D₂ antagonist), it is plausible that this compound may also act on one or more of these receptor systems. However, without experimental data, this remains speculative.

Conclusion

This compound is a substituted benzamide with potential as an antiemetic. While its fundamental chemical properties are known, a detailed, experimentally validated synthesis and a clear understanding of its mechanism of action are not publicly available. The proposed synthetic pathway in this guide is hypothetical and based on established chemical principles for analogous compounds. Further research is required to elucidate the precise synthetic details, comprehensive chemical properties, and the pharmacological profile of this compound.

References

Teneligliptin's High Affinity for DPP-4: A Deep Dive into Binding Kinetics and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of teneligliptin to the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes mellitus. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details experimental methodologies for affinity determination, and visualizes the underlying biochemical pathways.

Core Tenets of Teneligliptin-DPP-4 Interaction

Teneligliptin is a potent, selective, and long-acting inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[2][3][4] By inhibiting DPP-4, teneligliptin increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[2][3]

The high binding affinity and sustained inhibition by teneligliptin are attributed to its unique chemical structure. Its characteristic rigid, 'J-shaped' structure, formed by five contiguous rings, contributes to a small entropy loss upon binding to the DPP-4 enzyme.[1] This structural feature, along with specific interactions at the enzyme's active site, underpins its potent inhibitory activity. Teneligliptin is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme.[1] This extensive interaction is a key factor in its high potency and prolonged action.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of teneligliptin for the DPP-4 enzyme has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The lower the IC50 value, the greater the potency of the inhibitor.

| Enzyme Source | Teneligliptin IC50 (nmol/L) | Sitagliptin IC50 (nmol/L) | Vildagliptin IC50 (nmol/L) | Reference |

| Recombinant Human DPP-4 | 0.889 | 6.74 | 10.5 | [1] |

| Human Plasma DPP-4 | 1.75 | 4.88 | 7.67 | [1] |

As the data indicates, teneligliptin exhibits a significantly lower IC50 value for both recombinant and plasma-derived human DPP-4 compared to other commonly used DPP-4 inhibitors like sitagliptin and vildagliptin, highlighting its superior potency.[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of teneligliptin's IC50 value is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay. The following protocol outlines the key steps involved in this methodology.

Objective: To determine the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Teneligliptin (and other comparator inhibitors) at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of teneligliptin and other test inhibitors in assay buffer to cover a range of concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to designated wells:

-

Blank wells: Assay buffer only (to measure background fluorescence).

-

Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.

-

Inhibitor wells: DPP-4 enzyme solution and the various concentrations of teneligliptin or other inhibitors.

-

-

Mix the contents of the wells thoroughly.

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence rate (from blank wells) from all other measurements.

-

Calculate the percentage of DPP-4 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of enzyme control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizing the Molecular Interactions and Pathways

To better understand the context of teneligliptin's action, the following diagrams illustrate the experimental workflow and the affected signaling pathway.

Conclusion

Teneligliptin's potent and selective inhibition of the DPP-4 enzyme is a cornerstone of its efficacy in the management of type 2 diabetes. Its unique structural characteristics facilitate a high binding affinity, as evidenced by its low IC50 values. The standardized in vitro fluorometric assay provides a reliable method for quantifying this inhibitory activity. A thorough understanding of its mechanism of action, involving the potentiation of the incretin signaling pathway, is crucial for ongoing research and the development of novel therapeutic strategies.

References

- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is curated for professionals in the fields of pharmaceutical research and development, offering detailed insights into the drug's mechanism of action, metabolic fate, and clinical efficacy.

Pharmacodynamics: The Science of Efficacy

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the inactivation of these hormones, Teneligliptin enhances their physiological effects, leading to a glucose-dependent increase in insulin secretion and a suppression of glucagon release.[1][2] This mechanism of action effectively improves glycemic control, particularly postprandial glucose levels, with a low risk of hypoglycemia.[2][3]

In Vitro and In Vivo Potency

Teneligliptin has demonstrated high potency and selectivity for the DPP-4 enzyme. In vitro studies have shown that it inhibits recombinant human DPP-4 and human plasma DPP-4 in a concentration-dependent manner.[4][5] Its inhibitory activity is significantly greater than that of other DPP-4 inhibitors like sitagliptin and vildagliptin.[5] In vivo studies in rats have further confirmed its potent and long-lasting inhibition of plasma DPP-4 activity.[4]

Table 1: In Vitro and In Vivo Potency of Teneligliptin

| Parameter | Species/System | Value | Reference |

| IC₅₀ (recombinant human DPP-4) | - | 0.889 nmol/L | [4][5] |

| IC₅₀ (human plasma DPP-4) | - | 1.75 nmol/L | [4][5] |

| ED₅₀ (plasma DPP-4 inhibition) | Rat | 0.41 mg/kg | [4] |

Clinical Pharmacodynamics in Type 2 Diabetes Mellitus (T2DM)

Clinical studies in Japanese patients with T2DM have demonstrated the efficacy of Teneligliptin in improving glycemic control. Administration of Teneligliptin resulted in significant reductions in postprandial glucose (PPG) after all meals, as well as 24-hour mean glucose and fasting plasma glucose (FPG) levels compared to placebo.[4] This was accompanied by an increase in postprandial plasma active GLP-1 concentrations and sustained DPP-4 inhibition over a 24-hour period.[4]

Table 2: Key Pharmacodynamic Effects of Teneligliptin in T2DM Patients (20 mg dose vs. Placebo)

| Parameter | Change from Baseline | p-value | Reference |

| 2-h PPG (Breakfast) | -38.1 ± 7.8 mg/dL | < 0.001 | [4][5] |

| 2-h PPG (Lunch) | -28.6 ± 9.2 mg/dL | < 0.01 | [4][5] |

| 2-h PPG (Dinner) | -36.1 ± 7.5 mg/dL | < 0.001 | [4][5] |

| 24-hour Mean Glucose | -29.3 ± 5.3 mg/dL (vs. placebo) | < 0.001 | [6] |

| Fasting Plasma Glucose | -18.32 mg/dL (WMD vs. placebo) | < 0.00001 | [3] |

| HOMA-β | 9.31 (WMD vs. placebo) | < 0.00001 | [3] |

WMD: Weighted Mean Difference

Pharmacokinetics: The Body's Handling of Teneligliptin

Teneligliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, wide distribution, and multiple elimination pathways, which contributes to its convenient once-daily dosing regimen.[2][7]

Absorption and Distribution

Following oral administration in rats, Teneligliptin is rapidly absorbed, reaching peak plasma concentrations (tmax) in 0.75–0.88 hours.[4][5] In healthy human subjects, a single 20 mg oral dose of [¹⁴C]teneligliptin resulted in a tmax of 1.33 hours for total plasma radioactivity.[8] The drug is predominantly distributed to the kidney and liver, which are tissues with high DPP-4 activity.[4][5] Plasma protein binding is reported to be in the range of 78-80%.[8]

Metabolism and Excretion

Teneligliptin is eliminated through both metabolic and renal excretion pathways.[5] The primary enzymes responsible for its metabolism are cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[4][8] A mass balance study with [¹⁴C]teneligliptin showed that metabolism and renal excretion account for 65.6% and 34.4% of its total body clearance, respectively.[4][5] The major metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1).[4][8]

In humans, approximately 45.4% of the administered radioactive dose is excreted in the urine and 46.5% in the feces within 216 hours.[8] Unchanged Teneligliptin accounts for about 14.8% of the dose excreted in urine.[8] Due to its dual elimination pathways, no dose adjustment is required for patients with renal or hepatic impairment.[6][7]

Table 3: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects

| Parameter | Value | Reference |

| Tₘₐₓ (Time to Maximum Concentration) | ~1.0 hour | [6] |

| t₁/₂ (Elimination Half-life) | ~24 hours | [4][7] |

| Plasma Protein Binding | 78-80% | [8] |

| Renal Excretion (unchanged drug) | ~21% | [8] |

| Metabolism Contribution to Clearance | 65.6% | [4][5] |

| Renal Excretion Contribution to Clearance | 34.4% | [4][5] |

Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of Teneligliptin on the DPP-4 enzyme.

Objective: To quantify the concentration of Teneligliptin required to inhibit 50% of DPP-4 enzyme activity (IC₅₀).

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Teneligliptin (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of Teneligliptin in the assay buffer to cover a range of concentrations.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

DPP-4 enzyme solution

-

Teneligliptin solution (or vehicle control)

-

-

Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the DPP-4 substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals for a defined period (e.g., 15-30 minutes) at 37°C. The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Pharmacokinetic Study in Healthy Volunteers

This protocol describes a typical single-dose, open-label, crossover study to evaluate the pharmacokinetics of Teneligliptin.

Objective: To determine the key pharmacokinetic parameters of Teneligliptin following a single oral dose.

Study Design: A single-center, open-label, single-dose, 2-period, crossover study.

Participants: Healthy adult male and/or female volunteers.

Procedure:

-

Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

-

Randomization: Eligible subjects are randomized to a treatment sequence.

-

Dosing:

-

Period 1: Subjects receive a single oral dose of Teneligliptin (e.g., 20 mg) after an overnight fast.

-

Washout Period: A sufficient washout period (e.g., 7-14 days) is implemented between the two periods.

-

Period 2: Subjects receive the alternate treatment as per the crossover design (if applicable, e.g., a different formulation or dose).

-

-

Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[9]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of Teneligliptin in plasma samples is determined using a validated analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the following pharmacokinetic parameters using non-compartmental analysis:

-

Maximum plasma concentration (Cₘₐₓ)

-

Time to reach Cₘₐₓ (Tₘₐₓ)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC₀₋inf)

-

Elimination half-life (t₁/₂)

-

-

Statistical Analysis: Descriptive statistics are calculated for all pharmacokinetic parameters.

Signaling Pathway

The primary signaling pathway influenced by Teneligliptin is the incretin pathway. By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP, which then act on their respective receptors in various tissues, most notably the pancreatic β-cells and α-cells.

References

- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpscr.info [ijpscr.info]

- 6. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Incretin-Enhancing Effects of Teneligliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the body's natural incretin system to improve glycemic control in patients with type 2 diabetes mellitus (T2DM). By potently and selectively inhibiting the DPP-4 enzyme, Teneligliptin prevents the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to elevated levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and contribute to overall glucose homeostasis. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the incretin-enhancing properties of Teneligliptin.

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Teneligliptin exerts its therapeutic effect through the potent and sustained inhibition of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gut in response to food intake and are crucial for glucose regulation.[1] The primary incretins, GLP-1 and GIP, are substrates for DPP-4.

By binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, Teneligliptin effectively blocks its catalytic activity.[3] This inhibition prevents the cleavage of GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological actions.[3] The sustained elevation of active GLP-1 and GIP levels leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels potentiate insulin release from pancreatic β-cells in response to elevated blood glucose.[2][4]

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state, which reduces hepatic glucose production.[5]

Teneligliptin's unique "J-shaped" structure contributes to its high potency and selectivity for the DPP-4 enzyme.[1] It possesses a long half-life, which allows for once-daily dosing and sustained DPP-4 inhibition over a 24-hour period.[1][2]

Quantitative Data on the Effects of Teneligliptin

The clinical efficacy of Teneligliptin in enhancing the incretin system and improving glycemic control has been demonstrated in numerous clinical trials. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro and In Vivo Potency of Teneligliptin

| Parameter | Value | Species/System | Reference |

| IC50 (DPP-4 Inhibition) | 0.889 nmol/L | Recombinant Human DPP-4 | [3] |

| 1.75 nmol/L | Human Plasma DPP-4 | [3] | |

| ED50 (DPP-4 Inhibition) | 0.41 mg/kg | Wistar Rats | [6] |

Table 2: Effect of Teneligliptin on Incretin and Glucagon Levels

| Parameter | Treatment Group | Change from Baseline/Placebo | Study Population | Reference |

| Active GLP-1 | Teneligliptin 20 mg twice daily | Mean difference of +76.42 pg/mL vs. Placebo (p=0.37) | Non-diabetic obese individuals | [7] |

| Teneligliptin 20 mg | Significantly increased postprandial active GLP-1 vs. no treatment (p=0.030) | Drug-naïve T2DM patients | [8][9][10][11] | |

| Postprandial Glucagon | Teneligliptin 20 mg | Significantly decreased after breakfast, lunch, and dinner vs. Placebo | T2DM patients |

Table 3: Effect of Teneligliptin on Glycemic Control Parameters (Placebo-Controlled Trials)

| Parameter | Treatment Group | Weighted Mean Difference (WMD) vs. Placebo (95% CI) | Study Duration | Reference |

| HbA1c (%) | Teneligliptin | -0.82% (-0.91 to -0.72) | ≥ 12 weeks | [12] |

| Teneligliptin 20 mg | -0.76% (-1.08 to -0.44) | 12 weeks | [3] | |

| Fasting Plasma Glucose (mg/dL) | Teneligliptin | -18.32 mg/dL (-21.05 to -15.60) | ≥ 12 weeks | [12] |

| Teneligliptin 20 mg | -14.1 mg/dL (-24.5 to -3.7) | 12 weeks | [3] | |

| 2-hour Postprandial Glucose (mg/dL) | Teneligliptin | -46.94 mg/dL (-51.58 to -42.30) | ≥ 12 weeks | [12] |

Table 4: Comparative Efficacy of Teneligliptin vs. Other DPP-4 Inhibitors

| Parameter | Teneligliptin | Comparator | Outcome | Study Population | Reference |

| HbA1c Reduction (%) | -1.03 | Sitagliptin 100 mg (-1.02) | Non-inferior | T2DM on metformin + glimepiride | [13] |

| -1.42 (at 24 weeks) | Vildagliptin 50 mg BID (-0.92) | Non-inferior | T2DM on metformin | [1] | |

| Active GLP-1 Levels | Significantly increased | Sitagliptin 50 mg (no significant increase) | Teneligliptin showed a significant increase post-meal. | Drug-naïve T2DM patients | [8][9][10][11] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the in vitro inhibitory activity of Teneligliptin on the DPP-4 enzyme involves a fluorometric assay.

Principle: The assay measures the fluorescence generated from the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The inhibitor's potency is determined by its ability to reduce the rate of fluorescence generation.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).

-

Prepare a solution of recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-4 enzyme solution.

-

Add serial dilutions of the Teneligliptin solution to the wells.

-

Include control wells with solvent only (for 100% activity) and wells without the enzyme (for background fluorescence).

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of DPP-4 inhibition for each concentration of Teneligliptin.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for In Vitro DPP-4 Inhibition Assay:

Workflow of in vitro DPP-4 inhibition assay.

Measurement of Active GLP-1 and GIP Levels

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of active (intact) GLP-1 and GIP in plasma samples from clinical trials.

Principle: A sandwich ELISA utilizes two antibodies that bind to different epitopes on the target molecule. In this case, one antibody is specific for the N-terminus of the active form of the incretin, and the other binds to a different region of the peptide.

General Protocol for Active GLP-1 ELISA:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of active GLP-1.

-

Centrifuge the blood sample to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Assay Procedure:

-

Coat a 96-well microplate with a capture antibody specific for GLP-1.

-

Wash the plate to remove unbound antibody.

-

Add plasma samples and standards of known active GLP-1 concentrations to the wells.

-

Incubate to allow the active GLP-1 to bind to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the captured GLP-1.

-

Incubate to allow the detection antibody to bind.

-

Wash the plate to remove unbound detection antibody.

-

Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme into a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of active GLP-1 in the plasma samples by interpolating their absorbance values on the standard curve.

-

Workflow for Active GLP-1 ELISA:

Workflow for active GLP-1 ELISA.

Signaling Pathways

The incretin-enhancing effect of Teneligliptin ultimately translates into improved glycemic control through the activation of specific intracellular signaling pathways in pancreatic β-cells and α-cells.

GLP-1 and GIP Signaling in Pancreatic β-Cells

Both GLP-1 and GIP bind to their respective G-protein coupled receptors (GPCRs), GLP-1R and GIPR, on the surface of pancreatic β-cells.[14] This binding initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.

Signaling Pathway Diagram:

GLP-1 and GIP signaling in β-cells.

GLP-1 and GIP Effects on Glucagon Secretion

GLP-1 and GIP have opposing effects on glucagon secretion from pancreatic α-cells. GLP-1 suppresses glucagon release in a glucose-dependent manner, which is a key contributor to its glucose-lowering effect.[15] In contrast, GIP can stimulate glucagon secretion, particularly at lower glucose levels.[4][16] The net effect on glucagon in the postprandial state, when both incretins are elevated, is generally a suppression due to the dominant effect of GLP-1 and the presence of hyperglycemia.

Logical Relationship Diagram:

Effect of incretins on glucagon secretion.

Conclusion

Teneligliptin is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system. By increasing the levels of active GLP-1 and GIP, Teneligliptin improves glycemic control in patients with type 2 diabetes through glucose-dependent stimulation of insulin secretion and suppression of glucagon release. The quantitative data from clinical trials demonstrate its efficacy in reducing key glycemic parameters. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in the field of incretin-based therapies.

References

- 1. jmpas.com [jmpas.com]

- 2. dovepress.com [dovepress.com]

- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 13. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbcp.com [ijbcp.com]

- 15. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]

Teneligliptin and its Integral Role in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus (T2DM) by modulating the incretin system. This technical guide provides a comprehensive overview of teneligliptin's mechanism of action, its impact on glucose homeostasis, and detailed experimental protocols for its evaluation. Through a synthesis of preclinical and clinical data, this document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmacology.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are key regulators of glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly inactivates these incretins, limiting their physiological effects.[1][2]

Teneligliptin is a third-generation DPP-4 inhibitor distinguished by its unique "J-shaped" structure, which confers a potent and long-lasting inhibitory effect on the DPP-4 enzyme.[1][3] By preventing the degradation of GLP-1 and GIP, teneligliptin enhances the incretin effect, leading to improved glycemic control.[2][4] This guide delves into the core mechanisms of teneligliptin's action and provides practical information for its scientific investigation.

Mechanism of Action: The Incretin Effect Enhancement

Teneligliptin's primary mechanism of action revolves around the competitive and reversible inhibition of the DPP-4 enzyme.[1][5] This inhibition leads to a cascade of events that collectively contribute to improved glucose homeostasis.

-

Increased Active Incretin Levels: By blocking DPP-4, teneligliptin prevents the cleavage and inactivation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their half-life.[2][6]

-

Enhanced Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[4][7]

-

Suppressed Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production. This effect is also glucose-dependent, occurring mainly in the hyperglycemic state.[5][7]

-

Improved β-Cell Function: Chronic treatment with teneligliptin has been shown to improve β-cell function, as evidenced by improvements in the homeostasis model assessment of β-cell function (HOMA-β).[4] This may be attributed to the direct effects of incretins on β-cell proliferation and apoptosis, as well as the reduction of glucotoxicity.

The signaling pathway illustrating teneligliptin's mechanism of action is depicted below:

Figure 1: Signaling pathway of teneligliptin in glucose homeostasis.

Quantitative Data on Glycemic Control

Numerous clinical trials have demonstrated the efficacy of teneligliptin in improving glycemic control in patients with T2DM. The following tables summarize key quantitative data from these studies.

Table 1: Effect of Teneligliptin on Glycemic Parameters (Monotherapy vs. Placebo)

| Parameter | Teneligliptin (20 mg/day) | Placebo | Mean Difference (95% CI) | Reference |

| Change in HbA1c (%) | -0.84 | +0.08 | -0.76 (-1.08 to -0.44) | [8][9][10] |

| Change in Fasting Plasma Glucose (mg/dL) | -18.32 | - | -18.32 (-21.05 to -15.60) | [1] |

| Change in 2-h Postprandial Glucose (mg/dL) | -46.94 | - | -46.94 (-51.58 to -42.30) | [1] |

Table 2: Effect of Teneligliptin on Glycemic Variability (vs. Placebo)

| Parameter | Teneligliptin (20 mg/day) | Placebo | p-value | Reference |

| Change in Mean Amplitude of Glycemic Excursion (MAGE) (mg/dL) | -32.0 | -4.5 | <0.001 | |

| Change in Standard Deviation (SD) of Glucose (mg/dL) | -12.7 | -0.2 | <0.001 | |

| Change in Coefficient of Variation (CV) (%) | -5.1 | -0.5 | 0.001 | |

| Change in Time in Range (70-180 mg/dL) (%) | +19.9 | +6.6 | 0.001 | |

| Change in Time Above Range (>180 mg/dL) (%) | -19.5 | -7.0 | 0.001 |

Table 3: Effect of Teneligliptin on Pancreatic β-Cell Function and Incretin Levels

| Parameter | Baseline | After Teneligliptin | Change | Reference |

| HOMA-β | - | - | +9.31 (7.78 to 10.85) | [1][8] |

| Fasting Active GLP-1 (pmol/L) | - | Significantly increased | - | [6] |

| Postprandial Active GLP-1 (pmol/L) | - | Significantly increased | - | [6] |

| Postprandial Active GIP (pmol/L) | - | Significantly increased | - | [6] |

| Postprandial Glucagon AUC | - | Significantly reduced | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of teneligliptin's efficacy and mechanism of action.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of teneligliptin against the DPP-4 enzyme in vitro.

References

- 1. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 3. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]

- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the enhancement of incretin hormone levels, leading to improved glycemic control. However, a thorough understanding of its off-target pharmacological profile is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth investigation into the off-target effects of Teneligliptin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing evaluation of Teneligliptin and other compounds in this class.

Off-Target Binding Profile and Enzyme Inhibition

Teneligliptin exhibits high selectivity for its primary target, DPP-4. However, like all small molecule inhibitors, it has the potential to interact with other enzymes and receptors. The following table summarizes the available quantitative data on the inhibitory activity of Teneligliptin against its primary target and key off-target enzymes.

Table 1: Inhibitory Activity of Teneligliptin against DPP-4 and Off-Target Enzymes

| Target | Assay Type | IC50 (nmol/L) | Source |

| Human Plasma DPP-4 | Enzyme Inhibition | 1.75 (95% CI: 1.62–1.89) | [1] |

| Recombinant Human DPP-4 | Enzyme Inhibition | 0.889 (95% CI: 0.812–0.973) | [1] |

| DPP-8 | Enzyme Inhibition | 189 | [1] |

| DPP-9 | Enzyme Inhibition | 150 | [1] |

| Fibroblast Activation Protein (FAP) | Enzyme Inhibition | >10,000 | [1] |

Cardiovascular Off-Target Effects: hERG Channel Inhibition and QT Prolongation

A critical aspect of safety pharmacology is the assessment of a drug's potential to induce cardiac arrhythmias by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation.

Table 2: Effect of Teneligliptin on QTc Interval

| Dose | Change in Placebo-Corrected QTcF (ms) | Time Point | Source |

| 40 mg/day | 4.9 | 3 hours post-dose | [2] |

| 160 mg/day (supratherapeutic) | 11.2 | 1.5 hours post-dose | [2] |

While therapeutic doses of Teneligliptin (20-40 mg/day) do not appear to cause clinically significant QT prolongation, a supratherapeutic dose of 160 mg/day has been shown to induce a notable increase in the QTc interval[2]. This highlights the importance of dose considerations in the safety assessment of Teneligliptin.

Cardioprotective Off-Target Signaling Pathways

Recent studies have suggested that Teneligliptin may exert cardioprotective effects through mechanisms independent of its glucose-lowering activity. These effects are primarily attributed to the inhibition of the NLRP3 inflammasome and the activation of AMP-activated protein kinase (AMPK) signaling.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the inflammatory response. Its activation is implicated in the pathogenesis of various cardiovascular diseases. Teneligliptin has been shown to inhibit the activation of the NLRP3 inflammasome in cardiomyocytes[3][4].

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. Teneligliptin has been reported to activate AMPK signaling, which may contribute to its cardioprotective effects[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Teneligliptin's off-target effects.

Off-Target Liability Screening Workflow

A general workflow for assessing the off-target liabilities of a compound like Teneligliptin involves a tiered screening approach.

hERG Channel Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To determine the inhibitory effect of Teneligliptin on the hERG potassium channel current.

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH 7.4 with NaOH.

-

Internal solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH 7.2 with KOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Teneligliptin stock solution and vehicle control (e.g., DMSO).

Procedure:

-

Culture hERG-expressing HEK293 cells to 70-80% confluency.

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single, healthy cell.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

-

Record baseline hERG currents in the external solution.

-

Perfuse the cell with the external solution containing Teneligliptin at various concentrations.

-

Record hERG currents at steady-state for each concentration.

-

Wash out the compound with the external solution to assess reversibility.

-

Analyze the data to determine the concentration-dependent inhibition of the hERG tail current and calculate the IC50 value.

NLRP3 Inflammasome Activation Assay (Western Blot)

Objective: To measure the effect of Teneligliptin on the expression of NLRP3 and the cleavage of Caspase-1 in cardiomyocytes.

Materials:

-

Primary neonatal mouse cardiomyocytes or a suitable cardiomyocyte cell line.

-

Cell culture medium, high-glucose medium (e.g., 30 mM glucose).

-

Teneligliptin.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-NLRP3, anti-Caspase-1 (p20 subunit for cleaved form), anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cardiomyocytes and treat with high glucose (30 mM) in the presence or absence of Teneligliptin (e.g., 2.5, 5 µM) for 24 hours.

-

Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NLRP3 and cleaved Caspase-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

IL-1β Secretion Assay (ELISA)

Objective: To quantify the amount of secreted IL-1β from cardiomyocytes following treatment with high glucose and Teneligliptin.

Materials:

-

Cell culture supernatant from the NLRP3 inflammasome activation experiment.

-

Human or mouse IL-1β ELISA kit.

-

Microplate reader.

Procedure:

-

Collect the cell culture supernatant from the treated cardiomyocytes.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

AMPK Activation Assay (Western Blot)

Objective: To determine the effect of Teneligliptin on the phosphorylation of AMPK in cardiomyocytes.

Materials:

-

Cardiomyocyte cell lysates (as prepared for the NLRP3 Western blot).

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin.

-

Other materials are the same as for the NLRP3 Western blot.

Procedure:

-

Follow the same Western blot procedure as described for the NLRP3 inflammasome activation assay (Section 4.3).

-

Incubate the membranes with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

After detection and imaging, quantify the band intensities for both phospho-AMPKα and total AMPKα.

-

Calculate the ratio of phospho-AMPKα to total AMPKα to determine the level of AMPK activation. Normalize to the loading control.

Conclusion

This technical guide provides a comprehensive overview of the known and potential off-target effects of Teneligliptin. The available data suggests that Teneligliptin is a highly selective DPP-4 inhibitor with a favorable cardiovascular safety profile at therapeutic doses. Furthermore, emerging evidence points towards potential cardioprotective effects mediated by the inhibition of the NLRP3 inflammasome and activation of AMPK signaling. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these off-target effects and to characterize the pharmacological profiles of other DPP-4 inhibitors. A more comprehensive screening of Teneligliptin against a broad panel of kinases and receptors would be beneficial to further solidify its off-target profile. Continued research in this area is essential for a complete understanding of the therapeutic potential and safety of Teneligliptin.

References

- 1. affigen.com [affigen.com]

- 2. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 5. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Anti-inflammatory Properties of Teneligliptin

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for the management of type 2 diabetes mellitus.[1][2] Beyond its well-established glucose-lowering effects, a growing body of evidence highlights its significant pleiotropic, anti-inflammatory properties. These effects are independent of its glycemic control and position Teneligliptin as a potential therapeutic agent for a range of inflammatory-driven pathologies, particularly cardiovascular and renal complications associated with diabetes.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols that underpin the anti-inflammatory actions of Teneligliptin.

Core Anti-inflammatory Mechanisms of Teneligliptin

Teneligliptin exerts its anti-inflammatory effects through several interconnected molecular pathways. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, modulation of AMPK signaling, reduction of oxidative stress, and regulation of macrophage polarization.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][5] In pathological conditions like diabetic cardiomyopathy, hyperglycemia leads to excessive NLRP3 inflammasome activation.[1][6]

Teneligliptin has been shown to potently suppress the activation of the NLRP3 inflammasome.[1][5][7] This inhibition occurs by preventing the upregulation of key components like NLRP3 and Caspase-1, which in turn reduces the cleavage of pro-IL-1β into its active, secreted form.[1] This mechanism is considered central to the cardioprotective effects of the drug.[2][5]

Caption: Teneligliptin inhibits NLRP3 inflammasome activation.

Activation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes. Importantly, AMPK activation has potent anti-inflammatory effects. It can suppress the NLRP3 inflammasome and inhibit the NF-κB pathway.[1] Studies have demonstrated that Teneligliptin reverses the high-glucose-induced inhibition of AMPK signaling.[1] The beneficial effects of Teneligliptin on cardiomyocytes were abolished when an AMPK signaling inhibitor was used, confirming the critical role of this pathway.[1][7]

Caption: Teneligliptin activates AMPK to suppress inflammation.

Reduction of Oxidative Stress

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key upstream trigger for inflammation, particularly for activating the NLRP3 inflammasome.[1][8] Hyperglycemia is a major driver of ROS production in endothelial cells and cardiomyocytes. Teneligliptin has demonstrated direct antioxidant properties, reducing ROS levels and upregulating the expression of Nrf2-target antioxidant genes.[9] By mitigating oxidative stress, Teneligliptin removes a primary signal for inflammasome activation.[4][10]

Modulation of Macrophage Polarization

Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Teneligliptin has been shown to promote the switch from the M1 to the M2 phenotype.[11] In co-culture models of endothelial cells and macrophages, Teneligliptin attenuated hyperglycemia-induced inflammation by reducing M1 markers (e.g., TNF-α) and enhancing M2 markers, an effect linked to increased endothelial nitric oxide (eNO) levels.[11]

Caption: Teneligliptin shifts macrophages to an M2 phenotype.

Experimental Evidence and Protocols

The anti-inflammatory effects of Teneligliptin are supported by robust data from both in vivo and in vitro experimental models.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy

This model is widely used to investigate the cardiac complications of diabetes. Teneligliptin administration has been shown to significantly ameliorate cardiac dysfunction and inflammation.[1][2]

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of Streptozotocin (STZ).

-

Treatment Group: Following the induction of diabetes, a cohort of mice is treated with Teneligliptin, commonly administered at a dose of 30 mg/kg/day via oral gavage.[1]

-

Duration: The treatment period usually extends for several weeks to allow for the development of cardiomyopathy.

-

Outcome Measures:

-

Cardiac Function: Assessed using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).

-

Myocardial Injury Markers: Serum levels of creatine kinase-MB (CK-MB), aspartate transaminase (AST), and lactate dehydrogenase (LDH) are measured using ELISA kits.[1]

-

Protein Expression: Heart tissue lysates are analyzed by Western blot for NLRP3, Caspase-1, and p-AMPK levels.[1]

-

Cytokine Levels: IL-1β levels in heart tissue are quantified by ELISA.[1]

-

| Parameter | Diabetic Control Group | Diabetic + Teneligliptin Group | Method |

| IL-1β Level | 3.4 µmol/mg protein | 2.8 µmol/mg protein | ELISA |

| NLRP3 Expression | Markedly Upregulated | Markedly Decreased | Western Blot |

| Caspase-1 Expression | Markedly Upregulated | Markedly Decreased | Western Blot |

| Cardiac Injury Markers (CK-MB, AST, LDH) | Significantly Increased | Significantly Reversed | ELISA |

| (Data synthesized from Zhang et al.)[1] |

In Vitro Model: High Glucose-Treated Cardiomyocytes

This model simulates the hyperglycemic conditions that cardiac cells experience in diabetes, allowing for the direct assessment of Teneligliptin's cellular effects.[1][12]

-

Cell Culture: Primary cardiomyocytes are isolated from neonatal mice and cultured under standard conditions.

-

High-Glucose Stimulation: Cells are exposed to a high concentration of glucose (e.g., 30 mmol/L) for 24 hours to induce injury and inflammation.[1][12]

-

Treatment Groups: Concurrent treatment with Teneligliptin at various concentrations (e.g., 2.5 µM and 5 µM) is performed.[1][12] A control group with normal glucose is also maintained.

-

Outcome Measures:

| Parameter | High Glucose (30mM) | High Glucose + Teneligliptin (5 µM) | Method |

| IL-1β Level | 2.7 µmol/mg protein | 1.8 µmol/mg protein | ELISA |

| NLRP3 Expression | Markedly Increased | Inhibited | Western Blot |

| Caspase-1 Expression | Markedly Increased | Inhibited | Western Blot |

| p-AMPK Levels | Inhibited | Reversed (Increased) | Western Blot |

| Injury Markers (CK-MB, AST) | Markedly Increased | Markedly Inhibited | ELISA |

| (Data synthesized from Zhang et al.)[1] |

In Vitro Model: High Glucose-Treated Endothelial Cells

This model is used to study the effects of Teneligliptin on endothelial dysfunction, a key event in the pathogenesis of vascular complications.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

High-Glucose Exposure: Cells are exposed to high glucose (HG) conditions to induce an inflammatory state.

-

Treatment: Teneligliptin (e.g., 3.0 µmol/L) is added to the culture medium.[11]

-

Outcome Measures:

-

Gene Expression: mRNA expression of inflammatory markers (IL-1β, IL-6, IL-8, VCAM-1, ICAM-1) is quantified using real-time RT-PCR.[11]

-

| Gene | High Glucose (HG) | HG + Teneligliptin | Method |

| IL-1β | Upregulated | Decreased | RT-PCR |

| IL-6 | Upregulated | Decreased | RT-PCR |

| IL-8 | Upregulated | Decreased | RT-PCR |

| VCAM-1 | Upregulated | Decreased | RT-PCR |

| (Data synthesized from De Nigris et al.)[11] |

Workflow for Assessing Anti-inflammatory Effects

The general workflow for investigating the anti-inflammatory properties of a compound like Teneligliptin involves a multi-tiered approach, from cellular assays to whole-animal models.

Caption: General experimental workflow for Teneligliptin.

Conclusion

Teneligliptin demonstrates significant anti-inflammatory properties that extend beyond its primary function of glycemic control. Through the potent inhibition of the NLRP3 inflammasome, activation of the protective AMPK signaling pathway, reduction of oxidative stress, and favorable modulation of macrophage polarization, Teneligliptin mitigates inflammation in key cell types involved in diabetic complications. The experimental data from both in vivo and in vitro models provide a strong rationale for its therapeutic potential in managing chronic inflammatory conditions, particularly in preventing or treating diabetic cardiomyopathy and endothelial dysfunction. These findings encourage further investigation and position Teneligliptin as a multi-faceted therapeutic agent in the field of drug development.

References

- 1. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential mechanism of teneligliptin in the treatment of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

Teneligliptin's Expanding Therapeutic Horizon: A Technical Deep Dive into Non-Diabetic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has long been a cornerstone in the management of type 2 diabetes mellitus. However, a growing body of preclinical and clinical evidence reveals its significant therapeutic potential beyond glycemic control. This technical guide synthesizes the current understanding of teneligliptin's efficacy and mechanisms of action in various non-diabetic therapeutic areas, including obesity, non-alcoholic fatty liver disease (NAFLD), neurological disorders, and cardiovascular conditions. Through its pleiotropic effects on inflammation, oxidative stress, and cellular signaling pathways, teneligliptin presents promising opportunities for drug repositioning and the development of novel therapeutic strategies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways underpinning these non-glycemic benefits.

Therapeutic Potential in Non-Diabetic Obesity

Recent clinical investigations have highlighted teneligliptin's potential as an adjunct therapy for obesity in individuals without diabetes. The core mechanism is believed to be the enhancement of endogenous glucagon-like peptide-1 (GLP-1), a hormone known to promote satiety and reduce appetite.

Quantitative Data Summary

| Study Identifier | Population | Intervention | Duration | Key Outcomes | Reference |

| CTRI/2020/02/023329 | Non-diabetic obese individuals (n=150) | Teneligliptin 20 mg twice daily + low-carbohydrate diet (LCD) and exercise vs. Placebo + LCD and exercise | 48 weeks | Significant reduction in: Body weight (-3.09 kg), HOMA-IR (-0.9), Triglycerides (-29.37 mg/dL). Significant improvement in: GLP-1 levels, Appetite (SNAQ score -1.64). | [1][2][3] |

Experimental Protocol: Clinical Trial in Non-Diabetic Obese Individuals

Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

Participants:

-

Inclusion Criteria: Non-diabetic obese subjects.

-

Exclusion Criteria: Not explicitly detailed in the provided search results.

Intervention:

-

Test Group (n=75): Teneligliptin 20 mg administered orally twice daily, 30 minutes before a low-carbohydrate meal, in conjunction with regular physical exercise.[1][2]

-

Control Group (n=75): Placebo administered orally twice daily, 30 minutes before a low-carbohydrate meal, in conjunction with regular physical exercise.[1][2]

Primary Outcome Measures:

-

Change in body weight.

-

Change in Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

Secondary Outcome Measures:

-

Change in active GLP-1 levels.

-

Change in appetite as measured by the Simplified Nutrition Assessment Questionnaire (SNAQ) score.

-

Change in serum triglyceride levels.

Experimental Workflow

Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

Teneligliptin has demonstrated beneficial effects in patients with NAFLD, even in the absence of type 2 diabetes. The proposed mechanisms include the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic lipogenesis.[4]

Quantitative Data Summary

| Study Identifier | Population | Intervention | Duration | Key Outcomes | Reference |

| UMIN000027304 | NAFLD patients without T2DM (n=22) | Teneligliptin (dose not specified) vs. Dapagliflozin | 12 weeks | Significant decrease in serum ALT levels. | [5][6] |

| Gupta et al., 2021 | T2DM patients with NASH (n=64) | Teneligliptin + Metformin vs. Placebo + Metformin | 48 weeks | Significant reduction in: ALT (-41.6%), Liver Fat Content (-15.4%). | [7][8] |

Experimental Protocol: Clinical Trial in Non-Diabetic NAFLD Patients

Study Design: A single-center, double-blind, randomized, prospective study.[5][6]

Participants (n=22):

-

Inclusion Criteria: Patients diagnosed with NAFLD without type 2 diabetes mellitus.

-

Exclusion Criteria: Not explicitly detailed in the provided search results.

Intervention:

-

Teneligliptin Group (n=10): Oral administration of teneligliptin.

-

Dapagliflozin Group (n=12): Oral administration of dapagliflozin.

Primary Outcome Measure:

-

Reduction in serum alanine aminotransferase (ALT) levels.

Secondary Outcome Measures:

-

Changes in body composition.

Signaling Pathway: AMPK Activation in NAFLD

Teneligliptin is thought to exert its beneficial effects on NAFLD in part through the activation of AMPK, a key regulator of cellular energy homeostasis.

Neuroprotective Effects in Cognitive Impairment

Preclinical studies suggest that teneligliptin may offer neuroprotection and ameliorate cognitive deficits through its anti-inflammatory and anti-oxidative stress properties, as well as by inhibiting endoplasmic reticulum (ER) stress and the NLRP3 inflammasome.

Quantitative Data Summary

| Animal Model | Intervention | Duration | Key Outcomes | Reference | |---|---|---|---|---|---| | db/db mice | Teneligliptin 60 mg/kg/day (oral) | 10 weeks | Improved cognitive function: Reduced escape latency and increased time in the target quadrant (Morris water maze), increased freezing index (fear conditioning test). Reduced neuroinflammation and oxidative stress: Decreased inflammatory cytokines and MDA levels, increased SOD and GSH-PX activity in the hippocampus. Inhibited ER stress and NLRP3 inflammasome activation. |[9][10][11][12] | | MCAO mice | Teneligliptin 30 mg/kg/day (IP) | 2 weeks before MCAO | Reduced neurological deficit score. Reduced brain infarct volume. Improved brain permeability by increasing occludin expression. |[13][14] |

Experimental Protocol: Cognitive Impairment in db/db Mice

Animal Model: Male db/db mice (a model of type 2 diabetes and associated complications, including cognitive impairment).[9][10][11]

Groups:

-

db/m mice (lean controls)

-

db/m mice + Teneligliptin

-

db/db mice

-

db/db mice + Teneligliptin (60 mg/kg/day, oral gavage)

Duration: 10 weeks.[9][10][11]

Behavioral Assessments:

-

Morris Water Maze: To assess spatial learning and memory.

-

Fear Conditioning Test: To evaluate associative fear memory.

-

Y-maze Test: To assess short-term spatial working memory.

Biochemical and Molecular Analyses (Hippocampus):

-

Measurement of inflammatory cytokines (e.g., IL-1β, MCP-1, IL-6).

-

Assessment of oxidative stress markers (MDA, SOD, GSH-PX).

-

Western blot analysis of ER stress markers (GRP78, CHOP, p-PERK, p-IRE1α, ATF6) and NLRP3 inflammasome components.[15]

Signaling Pathway: Inhibition of NLRP3 Inflammasome and ER Stress

Teneligliptin's neuroprotective effects are linked to its ability to suppress two key pathological pathways: the NLRP3 inflammasome and endoplasmic reticulum (ER) stress.

Cardiovascular and Endothelial Protection

Teneligliptin has demonstrated protective effects on the cardiovascular system, particularly in improving endothelial function, independent of its glucose-lowering effects. These benefits are attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in endothelial cell survival and function.

Quantitative Data Summary

| Study Population/Model | Intervention | Duration | Key Outcomes | Reference | |---|---|---|---|---|---| | HUVECs | Teneligliptin (0.1, 1.0, 3.0 µmol/L) | 21 days | Dose-dependent reduction in ROS generation under high glucose and high-metabolic memory conditions. Improved cell proliferation and reduced apoptosis. Ameliorated ER stress. |[16] | | T2DM patients with ACS or risk factors (n=17) | Teneligliptin vs. Control | 28 weeks | Significantly improved flow-mediated dilation (FMD). |[17] |

Experimental Protocol: In Vitro Endothelial Cell Study

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[16]

Experimental Conditions:

-

Normal Glucose (NG): 5 mmol/L glucose for 21 days.

-

High Glucose (HG): 25 mmol/L glucose for 21 days.

-

High-Metabolic Memory (HM): 25 mmol/L glucose for 14 days, followed by 7 days at 5 mmol/L glucose.

Treatment:

-

Teneligliptin at concentrations of 0.1, 1.0, and 3.0 µmol/L was added to the culture medium throughout the 21-day period.[16]

-

Sitagliptin (0.5 µmol/L) was used as a comparator.[16]

Outcome Measures:

-

Reactive Oxygen Species (ROS) Generation: Assessed to measure oxidative stress.

-

Cell Viability and Proliferation: Measured using MTT assay.

-

Gene Expression Analysis: mRNA levels of markers for apoptosis (Bax, Bcl-2, Caspase-3), cell cycle (p21, p27, p53), and ER stress (BIP, PERK, ATF4, CHOP, IRE1α, ATF6) were quantified by qRT-PCR.[16]

Experimental Workflow: In Vitro Endothelial Dysfunction Model

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that teneligliptin possesses a diverse pharmacological profile that extends beyond its established role in diabetes management. Its ability to modulate fundamental pathological processes such as inflammation, oxidative stress, and aberrant cellular signaling pathways underscores its potential for repositioning in a range of non-diabetic therapeutic areas.